
4-Bromo-1-chloro-6-methoxy-3-methyl-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-chloro-6-methoxy-3-methyl-isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of bromine, chlorine, methoxy, and methyl groups in this compound makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-6-methoxy-3-methyl-isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of isoquinoline derivatives followed by chlorination and methoxylation under controlled conditions. For instance, bromination can be achieved using bromine in nitrobenzene, while chlorination can be performed using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1-chloro-6-methoxy-3-methyl-isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-isoquinoline derivative, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-1-chloro-6-methoxy-3-methyl-isoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-chloro-6-methoxy-3-methyl-isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparaison Avec Des Composés Similaires
- 4-Bromo-1-chloro-isoquinoline
- 6-Methoxy-3-methyl-isoquinoline
- 4-Bromo-6-methoxy-isoquinoline
Comparison: Compared to its analogs, 4-Bromo-1-chloro-6-methoxy-3-methyl-isoquinoline offers unique reactivity due to the presence of both bromine and chlorine atoms, which can be selectively substituted. The methoxy and methyl groups further enhance its versatility in synthetic applications, making it a valuable compound in organic synthesis .
Propriétés
Formule moléculaire |
C11H9BrClNO |
|---|---|
Poids moléculaire |
286.55 g/mol |
Nom IUPAC |
4-bromo-1-chloro-6-methoxy-3-methylisoquinoline |
InChI |
InChI=1S/C11H9BrClNO/c1-6-10(12)9-5-7(15-2)3-4-8(9)11(13)14-6/h3-5H,1-2H3 |
Clé InChI |
OFFWIQXRKQFJFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=CC(=C2)OC)C(=N1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





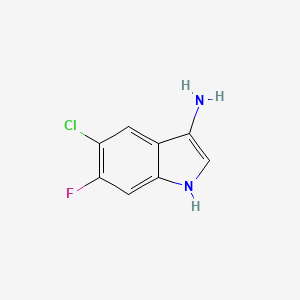
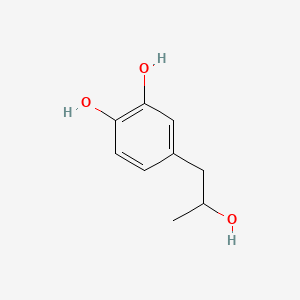



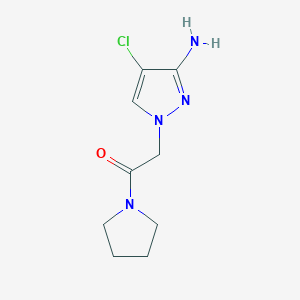

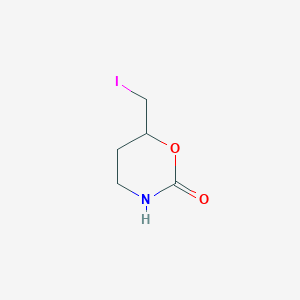
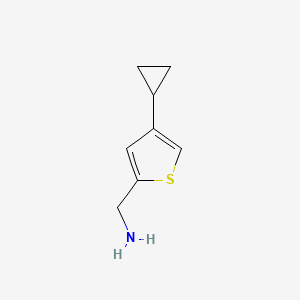
![2-(5-Amino-1h,2'h-[3,3'-bipyrazol]-1-yl)ethan-1-ol](/img/structure/B13636059.png)

